GABA-A Rho-1 Subunit Antagonist Activity: Propybicyphat vs. Class Baseline
Propybicyphat exhibits antagonist activity at the recombinant human GABA-A rho-1 receptor with an IC50 of 300,000 nM [1]. This relatively modest potency at rho-1 contrasts sharply with bicyclophosphate potencies at synaptic GABAA receptor subtypes, where congeners like IPTBO inhibit GABA-dependent chloride uptake with IC50 values as low as 0.2 nM in rat brain synaptosomes . The ~1.5-million-fold potency differential supports the use of Propybicyphat as a pharmacological tool to discriminate GABA-A rho-1 (formerly GABAC) receptor contributions from classical GABAA receptor effects.
| Evidence Dimension | Antagonist potency at recombinant human GABA-A receptor subunits |
|---|---|
| Target Compound Data | IC50 = 300,000 nM at GABA-A rho-1 (human, tsA201 cells) |
| Comparator Or Baseline | IPTBO (isopropyl analog): IC50 = 0.2 nM at native GABAA receptors (rat brain synaptosomes) |
| Quantified Difference | Propybicyphat is ~1,500,000-fold less potent at rho-1 vs. IPTBO at synaptic GABAA receptors; rho-1 selectivity vs. synaptic subtypes is implied. |
| Conditions | Recombinant human GABA-A rho-1 transiently expressed in tsA201 cells; 30-min incubation; antagonist activity measured. |
Why This Matters
This differential enables researchers to isolate rho-1-mediated responses in mixed receptor populations, a capability not achievable with high-potency bicyclophosphates like IPTBO or TBPS.
- [1] BindingDB Entry BDBM50525193 / CHEMBL4455221. Antagonist activity at recombinant human GABA-A rho-1 receptor expressed in tsA201 cells: IC50 = 300,000 nM. University of Copenhagen / ChEMBL curated. View Source
